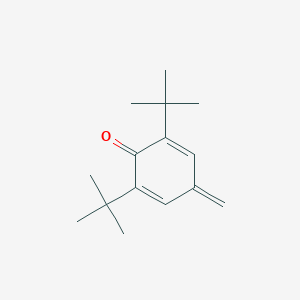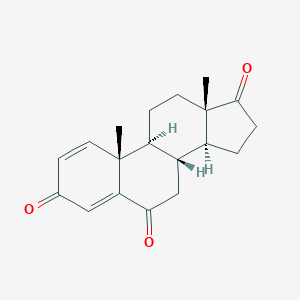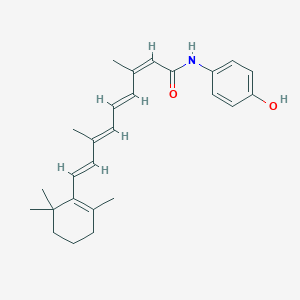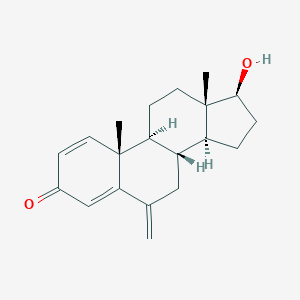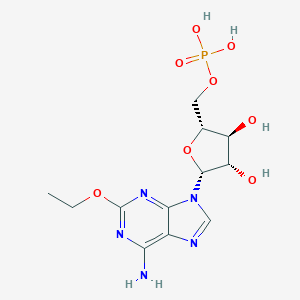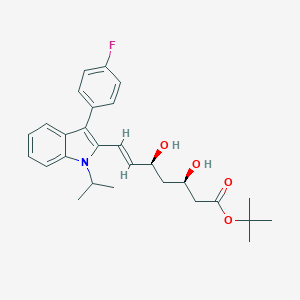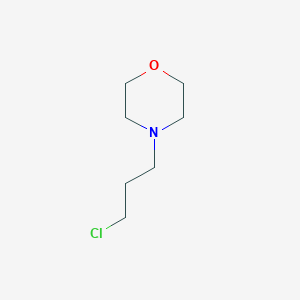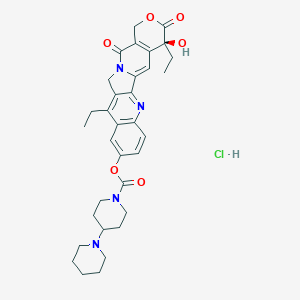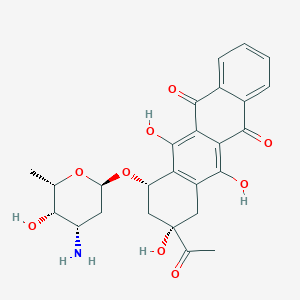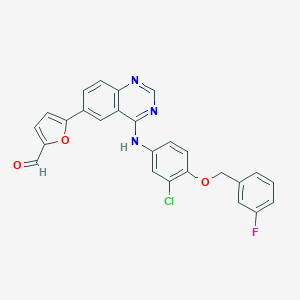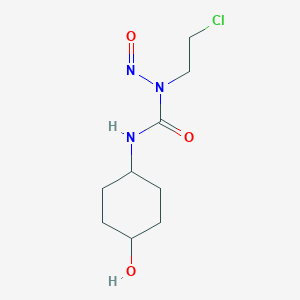
trans-4-OH CCNU
Overview
Description
Trans-4-OH CCNU is a hydroxylated metabolite of CCNU (Lomustine), a chemotherapy drug . It is one of the major metabolites recovered from the plasma of humans and rodents treated with CCNU .
Synthesis Analysis
The synthesis of trans-4-OH CCNU involves the hydroxylation of the cyclohexyl ring of the parent drug, CCNU . This process yields a mixture of cis- and trans- hydroxylated analogs . The structures of these analogs were verified by H and 13C nuclear magnetic resonance (NMR) performed using a Varian Unity Inova 400 Spectrometer .Chemical Reactions Analysis
The chemical reactions involving trans-4-OH CCNU are related to its role as a metabolite of CCNU. CCNU undergoes a spontaneous chemical decomposition to yield two active species, an alkylating chloroethyl carbonium ion as well as a carbamoylating isocyanate . The hydroxylation of CCNU leads to the formation of trans-4-OH CCNU .Scientific Research Applications
Chemotherapy
“trans-4-OH CCNU” is a metabolite of the chemotherapy drug CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea). It is believed to be one of the immediate precursors of active moieties in the body . The cytotoxicity and in vivo efficacy of CCNU can be markedly enhanced in combination with certain radiation sensitizing compounds .
DNA Damage Repair Inhibition
The carbamoylation process, which can be accounted for by “trans-4-OH CCNU”, can inhibit protein-mediated processes such as the repair of DNA damage . This property makes it valuable in cancer treatment, where the goal is often to prevent cancer cells from repairing the DNA damage caused by chemotherapy or radiation therapy .
Glutathione Regeneration Inhibition
“trans-4-OH CCNU” can inhibit the regeneration of intracellular glutathione . Glutathione plays a crucial role in protecting cells from oxidative stress, so inhibiting its regeneration can make cancer cells more vulnerable to oxidative damage .
Chemopotentiation
“trans-4-OH CCNU” can be used in combination with other drugs to enhance their cytotoxicity. For example, it has been observed that the chemopotentiation can be induced when MISO (Misonidazole) is combined with CCNU in vivo .
Pharmaceutical Standards
“trans-4-OH CCNU” is used as a pharmaceutical standard in the calibration of instruments in ion-exchange chromatography (IC) applications . IC is an analytical technique used for the separation and quantification of anions and cations in aqueous samples .
Environmental and Food Analysis
The use of “trans-4-OH CCNU” as a pharmaceutical standard extends to environmental or food analysis and quality control . It helps in the accurate quantification of various compounds in these fields .
Mechanism of Action
Target of Action
Trans-4-OH CCNU, like other nitrosoureas, targets DNA in cells . It undergoes a spontaneous chemical decomposition to yield two active species: an alkylating chloroethyl carbonium ion and a carbamoylating isocyanate . Alkylation is considered to be responsible for cytotoxicity .
Mode of Action
The alkylating chloroethyl carbonium ion formed from Trans-4-OH CCNU interacts with DNA, causing DNA damage . The carbamoylating isocyanate can inhibit protein-mediated processes such as the repair of DNA damage and the regeneration of intracellular glutathione .
Biochemical Pathways
The biochemical pathways affected by Trans-4-OH CCNU involve DNA repair and glutathione regeneration . The compound’s action on these pathways leads to DNA damage and a decrease in the cell’s ability to repair this damage and regenerate glutathione .
Pharmacokinetics
In the case of CCNU, the parent drug is rapidly hydroxylated at multiple sites to yield a mixture of cis- and trans- hydroxylated analogs, some of which have properties significantly different from those of the parent compound . These analogs are believed to be the immediate precursors of active moieties . The plasma pharmacokinetics of orally administered CCNU were studied in four patients using reversed-phase high-performance liquid chromatography (HPLC) analysis .
Result of Action
The molecular and cellular effects of Trans-4-OH CCNU’s action include DNA damage, inhibition of DNA repair, and decreased glutathione regeneration . These effects can lead to cell death, contributing to the compound’s cytotoxicity .
Action Environment
The action, efficacy, and stability of Trans-4-OH CCNU can be influenced by various environmental factors. For instance, the stability of Trans-4-OH CCNU seems to be less than that of CCNU and its monohydroxylated metabolites . The resultant Trans-4-OH CCNU in methanol solution when stored for a week showed a curve-linear standard curve for C- and Trans-4-OH CCNU
properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNKSMIZKSHDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N(CCCl)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879605, DTXSID201177048 | |
| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-OH CCNU | |
CAS RN |
52049-26-0, 56239-24-8 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052049260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxylomustine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056239248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-OH CCNU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, cis- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-OH CCNU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-lomustine, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT68Z5XSS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The title mentions "chemopotentiation of CCNU metabolites by misonidazole." Given that trans-4-OH CCNU is a metabolite of CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), could misonidazole influence its activity?
A1: Potentially, yes. While the abstract doesn't explicitly detail the mechanism of chemopotentiation by misonidazole, it's plausible that it could influence the activity of trans-4-OH CCNU. Misonidazole is a hypoxic cell radiosensitizer, meaning it enhances the cytotoxic effects of radiation therapy specifically in oxygen-deprived environments often found in tumors []. If misonidazole also impacts the metabolism or cellular environment relevant to trans-4-OH CCNU activity, it could indirectly influence its efficacy. Further research would be necessary to confirm this hypothesis and explore the specific mechanisms involved.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



